4-(decanoylamino)-N-(2-iodophenyl)benzamide
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Overview
Description
4-Decanamido-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C23H28IN2O This compound is characterized by the presence of an amide group, a benzamide moiety, and an iodine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanamido-N-(2-iodophenyl)benzamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-decanoyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. This reaction forms the intermediate 4-decanamido-2-iodoaniline.
Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base to form the final product, 4-Decanamido-N-(2-iodophenyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Decanamido-N-(2-iodophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and benzamide moieties.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-Decanamido-N-(2-iodophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological processes, particularly those involving amide and benzamide interactions. It may serve as a probe or ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Decanamido-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)benzamide: This compound is similar in structure but lacks the decanamido group. It has different chemical properties and applications.
2-Iodobenzamide: Another similar compound, which lacks the benzamide moiety. It has distinct reactivity and uses compared to 4-Decanamido-N-(2-iodophenyl)benzamide.
Uniqueness
4-Decanamido-N-(2-iodophenyl)benzamide is unique due to the presence of both the decanamido and benzamide groups, along with the iodine atom. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H29IN2O2 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
4-(decanoylamino)-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C23H29IN2O2/c1-2-3-4-5-6-7-8-13-22(27)25-19-16-14-18(15-17-19)23(28)26-21-12-10-9-11-20(21)24/h9-12,14-17H,2-8,13H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
NKIUVIRPUWCBNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
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